2-Oxocyclododecane-1-carboxylic acid
Description
2-Oxocyclododecane-1-carboxylic acid is a cyclic carboxylic acid derivative featuring a 12-membered cyclododecane ring substituted with a ketone (oxo) group at the 2-position and a carboxylic acid moiety at the 1-position. The cyclododecane backbone may confer unique conformational and steric properties, influencing reactivity and interactions compared to smaller cyclic or linear analogs.
Properties
CAS No. |
91975-98-3 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-oxocyclododecane-1-carboxylic acid |
InChI |
InChI=1S/C13H22O3/c14-12-10-8-6-4-2-1-3-5-7-9-11(12)13(15)16/h11H,1-10H2,(H,15,16) |
InChI Key |
RFJNITYWYVNMER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxocyclododecane-1-carboxylic acid can be achieved through several methods:
Oxidation of Cyclododecanone: One common method involves the oxidation of cyclododecanone using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Hydrolysis of Nitriles: Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group using dilute acid or alkali followed by acidification.
Industrial Production Methods: In industrial settings, the production of 2-Oxocyclododecane-1-carboxylic acid may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Oxocyclododecane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alcohols, amines, and acid chlorides
Major Products:
Oxidation Products: Dicarboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Esters, amides, and other functionalized derivatives
Scientific Research Applications
2-Oxocyclododecane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Nanotechnology: The compound is used as a surface modifier for nanoparticles to enhance their dispersion in polar solvents.
Material Science: It is employed in the development of new materials with specific properties, such as high thermal stability and mechanical strength.
Medical Research: The compound’s derivatives are investigated for potential therapeutic applications, including drug delivery systems and bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Oxocyclododecane-1-carboxylic acid involves its functional groups:
Comparison with Similar Compounds
Structural Comparison
The following compounds share functional or structural similarities with 2-Oxocyclododecane-1-carboxylic acid:
Key Structural Differences :
- Ring Size : The 12-membered cyclododecane ring in the target compound contrasts with smaller cyclic systems (e.g., pyrrolidine in 1-methyl-5-oxopyrrolidine-3-carboxylic acid) or linear chains (e.g., 2-Oxoadipic acid). Larger rings may exhibit greater conformational flexibility and steric hindrance.
- Functional Group Positioning : The proximity of the oxo and carboxylic acid groups in the cyclododecane derivative may influence intramolecular interactions, unlike the linear 2-Oxoadipic acid, where functional groups are more spaced.
Physical and Chemical Properties
Hypothetical comparisons based on structural analogs:
- Solubility : Linear analogs like 2-Oxoadipic acid (with two polar carboxylic groups) are likely more water-soluble than the cyclododecane derivative, where the large hydrophobic ring may reduce solubility.
- Melting Point : Cyclic compounds often have higher melting points than linear analogs due to restricted molecular motion. For example, 1-methyl-5-oxopyrrolidine-3-carboxylic acid (a 5-membered ring) has a reported melting point of ~180°C , suggesting the cyclododecane analog could exceed this range.
Research Findings and Knowledge Gaps
- Synthetic Challenges : Larger cyclic compounds like 2-Oxocyclododecane-1-carboxylic acid may require specialized ring-closing strategies (e.g., high-dilution conditions) compared to smaller analogs.
- Toxicity Concerns : Structural analogs such as 2-Oxoadipic acid highlight the need for rigorous toxicological profiling, as incomplete data pose risks in industrial or pharmaceutical applications .
- Functional Group Reactivity : The ketone and carboxylic acid groups in all three compounds suggest shared reactivity (e.g., nucleophilic attacks, esterification), but steric effects in the cyclododecane derivative may alter reaction kinetics.
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